Pimasertib

Übersicht

Beschreibung

Pimasertib is a highly selective, orally bioavailable, small-molecule inhibitor of mitogen-activated protein kinases 1 and 2 (MEK1/2) within the mitogen-activated protein kinase (MAPK) pathway . This compound has been extensively studied for its potential therapeutic applications in oncology, particularly in targeting the Ras/Raf/MEK/ERK signaling cascade, which is frequently activated in various cancers .

Wissenschaftliche Forschungsanwendungen

Chemistry: Pimasertib serves as a valuable tool in studying the MAPK signaling pathway and its role in cellular processes.

Biology: It is used to investigate the biological effects of MEK1/2 inhibition on cell proliferation, differentiation, and survival.

Wirkmechanismus

Target of Action

Pimasertib, also known as MSC1936369B, is a potent and selective inhibitor of Mitogen-Activated Protein Kinase (MEK1/2) . MEK1 and MEK2 are closely related proteins involved in the Ras/Raf/MEK/ERK signal transduction cascade , which is frequently activated in various types of cancer .

Mode of Action

This compound acts as an ATP non-competitive inhibitor of MEK1/2 . It binds to a unique site on the MEK proteins, allowing for high specificity and preventing cross-inhibition of other serine/threonine protein kinases .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Ras/Raf/MEK/ERK signaling cascade . This pathway transduces signals from various extracellular stimuli such as growth factors, hormones, cytokines, and environmental stresses, leading to distinct intracellular responses via a series of phosphorylation events and protein-protein interactions . The inhibition of MEK1/2 by this compound disrupts this cascade, affecting a wide array of cellular activities including cell proliferation, survival, differentiation, motility, and angiogenesis .

Pharmacokinetics

This compound is orally bioavailable and achieves blood levels in cancer patients . It undergoes faster systemic clearance and has a short elimination half-life

Result of Action

The inhibition of MEK1/2 by this compound leads to decreased ERK phosphorylation within 2 hours of administration . This effect is maintained for up to 8 hours at higher doses and is prolonged with twice-daily dosing . The molecular and cellular effects of this compound’s action include alterations in cell proliferation, survival, differentiation, and motility .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, extracellular stimuli such as growth factors, hormones, cytokines, and environmental stresses can affect the Ras/Raf/MEK/ERK signaling cascade, thereby influencing the action of this compound . Additionally, the development of this compound is stalled due to the occurrence of toxicity .

Biochemische Analyse

Biochemical Properties

Pimasertib plays a significant role in biochemical reactions by selectively inhibiting MEK1 and MEK2. These enzymes are part of the Ras/Raf/MEK/ERK signaling cascade, which transduces signals from extracellular stimuli to intracellular responses. This compound binds to the allosteric site on MEK1/2, preventing their activation and subsequent phosphorylation of downstream targets such as extracellular signal-regulated kinase (ERK1/2). This inhibition disrupts the signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, it inhibits the Ras/Raf/MEK/ERK pathway, leading to decreased cell proliferation and increased apoptosis. This compound has shown dose-dependent antitumor activity in lymphoma cell lines and has been observed to enhance the efficacy of other chemotherapeutic agents, such as gemcitabine, in pancreatic cancer models. This compound also influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting MEK1/2 and reducing the phosphorylation of ERK1/2 .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the allosteric site on MEK1/2, which prevents their activation and subsequent phosphorylation of ERK1/2. This inhibition disrupts the Ras/Raf/MEK/ERK signaling pathway, leading to reduced cell proliferation and increased apoptosis. This compound also affects the expression of various genes involved in cell cycle regulation and apoptosis, further contributing to its antitumor effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has a short elimination half-life and undergoes faster clearance from the systemic circulation. Despite its rapid clearance, this compound has been shown to decrease ERK phosphorylation within 2 hours of administration, with effects lasting up to 8 hours at higher doses. Long-term studies have indicated that this compound can cause significant tumor growth delays in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Dose-escalation studies have identified the maximum tolerated dose and recommended phase II dose for this compound. Higher doses have been associated with dose-limiting toxicities, such as skin rash and ocular events. In combination with other chemotherapeutic agents, this compound has shown enhanced antitumor activity, but also increased toxicity at higher doses .

Metabolic Pathways

This compound is metabolized through various pathways, including oxidation and conjugation with phosphoethanolamine. The compound exhibits high absolute bioavailability and is primarily excreted in urine and feces as metabolites. Two major circulating metabolites have been identified: a carboxylic acid (M445) and a phosphoethanolamine conjugate (M554). These metabolic pathways contribute to the elimination of this compound from the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It has a high volume of distribution and is rapidly cleared from the systemic circulation. The compound’s distribution is influenced by its binding to plasma proteins and its ability to penetrate cell membranes. This compound’s transport and distribution are crucial for its therapeutic efficacy and safety profile .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with MEK1/2. The compound’s activity is influenced by its ability to bind to the allosteric site on MEK1/2 and prevent their activation. This compound’s localization and activity are also affected by post-translational modifications and targeting signals that direct it to specific cellular compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pimasertib is synthesized through a multi-step process involving the formation of key intermediates and their subsequent functionalization. The synthetic route typically involves the following steps:

Formation of the Pyridine Core: The synthesis begins with the preparation of the pyridine core, which is achieved through a series of condensation and cyclization reactions.

Introduction of the Fluoro and Iodo Substituents: The fluoro and iodo substituents are introduced onto the aromatic ring through halogenation reactions.

Formation of the Amide Bond: The final step involves the formation of the amide bond between the pyridine core and the fluoro-iodo aniline derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Pimasertib undergoes various chemical reactions, including:

Oxidation: this compound can undergo oxidative metabolism, primarily in the liver, leading to the formation of hydroxylated metabolites.

Reduction: Although less common, reduction reactions can occur under specific conditions, leading to the formation of reduced metabolites.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include cytochrome P450 enzymes in the liver.

Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Hydroxylated metabolites.

Reduction: Reduced metabolites.

Substitution: Substituted derivatives with nucleophiles replacing halogen atoms.

Vergleich Mit ähnlichen Verbindungen

Pimasertib is part of a class of MEK inhibitors that includes other compounds such as Trametinib, Selumetinib, and Cobimetinib . Compared to these compounds, this compound has unique properties:

Selectivity: this compound is highly selective for MEK1/2, reducing off-target effects.

Bioavailability: It is orally bioavailable, making it convenient for clinical use.

Pharmacokinetics: This compound has a relatively short half-life, which may necessitate more frequent dosing.

Similar Compounds

Trametinib: Another MEK inhibitor used in the treatment of melanoma.

Selumetinib: Used in the treatment of neurofibromatosis type 1 and other cancers.

Cobimetinib: Often used in combination with other therapies for the treatment of melanoma.

Eigenschaften

IUPAC Name |

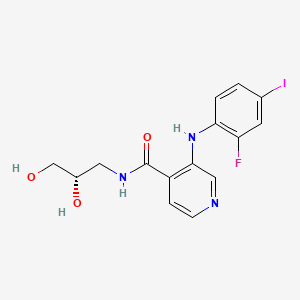

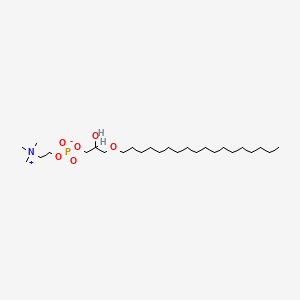

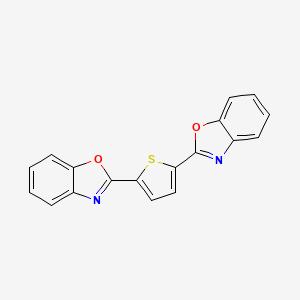

N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FIN3O3/c16-12-5-9(17)1-2-13(12)20-14-7-18-4-3-11(14)15(23)19-6-10(22)8-21/h1-5,7,10,20-22H,6,8H2,(H,19,23)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIUAUNHCRHHYNE-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NC[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FIN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152870 | |

| Record name | AS 703026 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204531-26-9, 1236699-92-5 | |

| Record name | AS 703026 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204531269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimasertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236699925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimasertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14904 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AS 703026 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIMASERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ON9RK82AL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary target of Pimasertib and how does it interact with this target?

A1: this compound is a highly selective, allosteric, non-competitive inhibitor of both MEK1 and MEK2 kinases. [, , , , ] It binds to an allosteric site on these kinases, preventing their activation and subsequent phosphorylation of downstream effector proteins, extracellular signal-regulated kinases 1 and 2 (ERK1/2). [, , , , ]

Q2: What are the downstream consequences of inhibiting MEK1/2 with this compound?

A2: By inhibiting MEK1/2, this compound effectively blocks the phosphorylation of ERK1/2. [, , , , ] This inhibition disrupts the RAS/RAF/MEK/ERK signaling cascade, a critical pathway involved in cell proliferation, differentiation, and survival, ultimately leading to decreased tumor growth and, in some cases, apoptosis. [, , , , ]

Q3: What preclinical models have demonstrated the antitumor activity of this compound?

A3: this compound has demonstrated promising antitumor activity in various preclinical models, including xenograft models of pancreatic cancer, [, , ] melanoma, [, , ] lung cancer, [] colorectal cancer, [, , , ] and B-cell lymphomas. [, ]

Q4: Has this compound shown efficacy in combination with other anti-cancer agents in preclinical settings?

A4: Yes, preclinical studies have shown synergistic effects when this compound is combined with other targeted therapies. These include:

- PI3K inhibitors (e.g., idelalisib): Enhanced antitumor activity observed in lymphoma models. [, ]

- BTK inhibitors (e.g., ibrutinib): Synergistic effects observed in lymphoma models, particularly in diffuse large B-cell lymphoma (DLBCL). [, ]

- Hypoxia-activated prodrugs (e.g., TH-302, evofosfamide): Promising activity observed in pancreatic and ovarian cancer models, particularly those with impaired DNA repair mechanisms. [, ]

- Gemcitabine: Synergistic activity observed in pancreatic cancer models, attributed to this compound's ability to downregulate ribonucleotide reductase subunit 1 (RRM1), a protein associated with gemcitabine resistance. [, , , ]

- PARP inhibitors (e.g., olaparib): Enhanced DNA damage and increased apoptosis observed in ovarian and pancreatic cancer cell lines, especially under hypoxic conditions. []

Q5: What is the absolute bioavailability of this compound?

A5: Following oral administration, this compound exhibits an absolute bioavailability of 73%, suggesting favorable absorption from the gastrointestinal tract. [, ]

Q6: How is this compound metabolized and eliminated from the body?

A6: this compound undergoes extensive metabolism, primarily through oxidation and conjugation reactions. [] A unique metabolic pathway for this compound involves conjugation with phosphoethanolamine, a feature not commonly observed with other drugs. [] The majority of the drug-related material is excreted in urine (52.8%) and feces (30.7%), primarily as metabolites. []

Q7: Have any clinical trials investigated the safety and efficacy of this compound?

A7: Yes, several clinical trials have evaluated this compound in various cancer types. Key findings include:

- Phase I/II trial in metastatic pancreatic cancer: In combination with gemcitabine, this compound did not demonstrate a significant improvement in progression-free survival or overall survival compared to gemcitabine alone. []

- Phase II trial in NRAS-mutated melanoma: this compound significantly improved progression-free survival compared to dacarbazine. []

- Phase Ib trial in combination with SAR245409 (PI3K/mTOR inhibitor): The combination was found to be feasible and showed early signals of activity in patients with advanced solid tumors. [, ]

Q8: Have any resistance mechanisms to this compound been identified?

A8: While this compound shows promise, preclinical studies have identified potential resistance mechanisms, including:

- Upregulation of anti-apoptotic proteins: Increased levels of myeloid cell leukemia 1 (Mcl-1) have been associated with resistance to MEK inhibitors, including this compound, in triple-negative breast cancer models. [, ]

- Metabolic reprogramming: Upregulation of mitochondrial uncoupling proteins and a shift towards glycolysis have been observed in MEK inhibitor-resistant breast cancer cells. []

Q9: What are potential strategies to overcome resistance to MEK inhibitors like this compound?

A9: Ongoing research is exploring various approaches to overcome resistance, including:

- Combination therapies: Combining this compound with drugs that target resistance mechanisms, such as Mcl-1 inhibitors or glycolysis inhibitors, is a promising strategy. [, ]

- Vertical pathway inhibition: Concomitant inhibition of MEK and other components of the MAPK pathway, such as RAF, may enhance efficacy and potentially overcome resistance. [, ]

- Identification of predictive biomarkers: Understanding which patients are most likely to benefit from this compound, based on specific tumor characteristics or biomarkers, is crucial for maximizing its clinical utility. [, , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Acetamido-2-[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B1194182.png)

![(17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl) N,N-bis(2-chloroethyl)carbamate](/img/structure/B1194198.png)